1-(2-Chloro-acetyl)-3-isopropyl-urea
Overview
Description
1-(2-Chloro-acetyl)-3-isopropyl-urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroacetyl group and an isopropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-acetyl)-3-isopropyl-urea can be synthesized through the reaction of isopropylamine with chloroacetyl chloride, followed by the addition of urea. The reaction typically involves the following steps:
Reaction of Isopropylamine with Chloroacetyl Chloride: Isopropylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(2-chloroacetyl)-isopropylamine.
Addition of Urea: The intermediate 1-(2-chloroacetyl)-isopropylamine is then reacted with urea to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-acetyl)-3-isopropyl-urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions may include the use of a base like triethylamine.
Hydrolysis: Water or aqueous base such as sodium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: Carboxylic acids and amines.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(2-Chloro-acetyl)-3-isopropyl-urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-acetyl)-3-isopropyl-urea involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The isopropyl group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(2-Chloro-acetyl)-3-isopropyl-urea can be compared with other similar compounds, such as:
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but contains a pyrrolidine ring instead of an isopropyl group.
Chloroacetyl chloride: Contains the chloroacetyl group but lacks the urea moiety.
Isopropylurea: Contains the isopropyl group but lacks the chloroacetyl group.
The uniqueness of this compound lies in its combination of the chloroacetyl and isopropyl groups, which may confer specific reactivity and biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-N-(propan-2-ylcarbamoyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSRORYYYMSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283675 | |
Record name | 1-(2-chloro-acetyl)-3-isopropyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7248-86-4 | |
Record name | NSC32864 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-chloro-acetyl)-3-isopropyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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